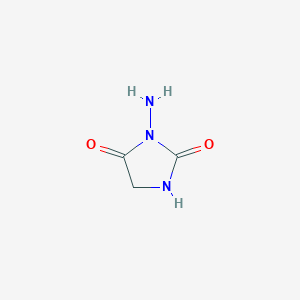
3-Aminoimidazolidine-2,4-dione
Vue d'ensemble
Description
3-Aminoimidazolidine-2,4-dione is a chemical compound with the CAS Number: 19279-78-8 . It has a molecular weight of 115.09 .
Synthesis Analysis
A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores have been synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .
Molecular Structure Analysis
The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .
Chemical Reactions Analysis
Thiazolidin-2,4-dione (TZD) analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antimicrobial Agent
The 3-Aminoimidazolidine-2,4-dione scaffold has been found to exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases . This makes it a potential candidate for the development of new antimicrobial drugs.
Antioxidant
Thiazolidin-2,4-dione (TZD) analogues, which are structurally similar to 3-Aminoimidazolidine-2,4-dione, have been found to exhibit antioxidant action by scavenging reactive oxygen species (ROS) . This suggests that 3-Aminoimidazolidine-2,4-dione could also have potential antioxidant properties.
Hypoglycemic Agent
The TZD moiety, which is present in 3-Aminoimidazolidine-2,4-dione, has been found to exhibit hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . This makes it a potential candidate for the development of new antidiabetic drugs.
Anticancer Agent
Thiazolidin-4-ones, which are structurally similar to 3-Aminoimidazolidine-2,4-dione, have been found to exhibit anticancer activity . This suggests that 3-Aminoimidazolidine-2,4-dione could also have potential anticancer properties.
Anti-inflammatory Agent
Thiazolidin-4-ones have been reported to exhibit anti-inflammatory activities . Given the structural similarity between Thiazolidin-4-ones and 3-Aminoimidazolidine-2,4-dione, it is possible that 3-Aminoimidazolidine-2,4-dione could also exhibit anti-inflammatory properties.
Antiparasitic Agent
Thiazolidin-4-ones have been reported to exhibit antiparasitic activities . Given the structural similarity between Thiazolidin-4-ones and 3-Aminoimidazolidine-2,4-dione, it is possible that 3-Aminoimidazolidine-2,4-dione could also exhibit antiparasitic properties.
Safety and Hazards
The safety information for 3-Aminoimidazolidine-2,4-dione includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Orientations Futures
Thiazolidin-2,4-dione (TZD) scaffold, which is related to 3-Aminoimidazolidine-2,4-dione, has generated special interest in terms of their synthetic chemistry, which is attributable to their ubiquitous existence in pharmacologically dynamic natural products and also as overwhelmingly powerful agrochemicals and pharmaceuticals . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Mécanisme D'action
Target of Action
The primary targets of 3-Aminoimidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in the functioning of neurons and bacterial cells, respectively .
Mode of Action
3-Aminoimidazolidine-2,4-dione interacts with its targets through molecular docking . In the case of VGCIP, the compound binds to the channel, leading to more binding affinity towards the channel and fitting well in the active pocket . This interaction can potentially make it a good anticonvulsant agent . For bacterial proteins, the compound also shows significant binding affinity, especially for the protein target of Gram-negative P. aeruginosa .
Biochemical Pathways
The biochemical pathways affected by 3-Aminoimidazolidine-2,4-dione are primarily related to neuronal signaling and bacterial cell function . The compound’s interaction with VGCIP can affect the propagation of electrical signals in neurons, potentially influencing neurological processes . Its interaction with bacterial proteins can disrupt the normal functioning of bacterial cells, leading to antibacterial effects .
Result of Action
The molecular and cellular effects of 3-Aminoimidazolidine-2,4-dione’s action include potential anticonvulsant and antibacterial activities . The compound’s interaction with VGCIP can potentially suppress convulsive activity, while its interaction with bacterial proteins can inhibit bacterial growth .
Propriétés
IUPAC Name |
3-aminoimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c4-6-2(7)1-5-3(6)8/h1,4H2,(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCROTKUJYXYESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392551 | |
| Record name | 3-aminoimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoimidazolidine-2,4-dione | |
CAS RN |
19279-78-8 | |
| Record name | 3-aminoimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



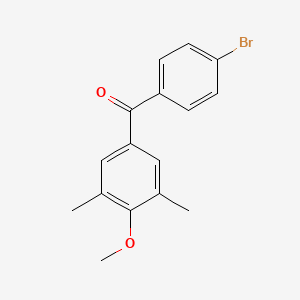
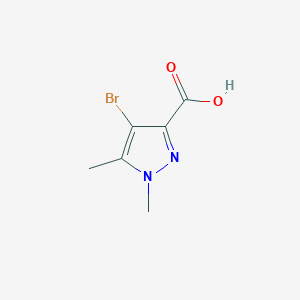
![2-[(4-Bromophenyl)methyl]-1,3-dioxolane](/img/structure/B1273307.png)
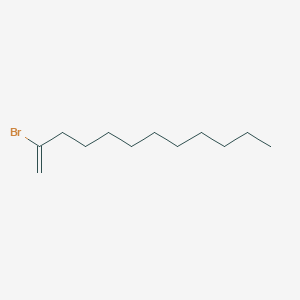

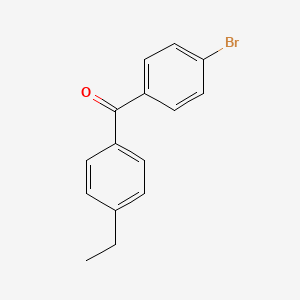
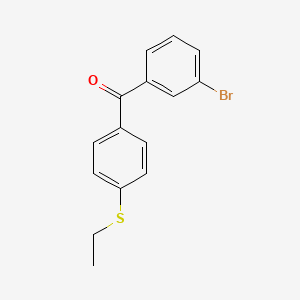
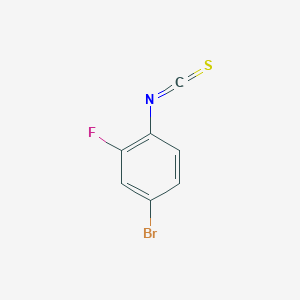
![5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273314.png)
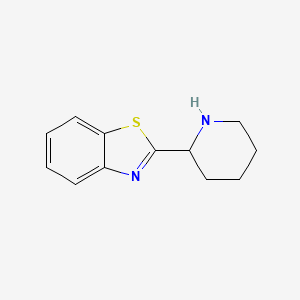


![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)
